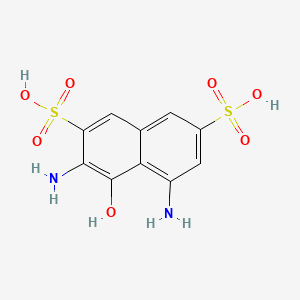![molecular formula C22H14S5 B14180127 2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene CAS No. 923293-76-9](/img/structure/B14180127.png)
2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene: is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by multiple thiophene rings connected in a linear arrangement, with an ethenyl group attached to one of the thiophene rings. The compound’s structure imparts unique electronic properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene typically involves the following steps:
Formation of Thiophene Rings: The initial step involves the synthesis of individual thiophene rings. This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Coupling of Thiophene Rings: The thiophene rings are then coupled together using cross-coupling reactions such as the Suzuki-Miyaura coupling or Stille coupling. These reactions require palladium catalysts and appropriate ligands.
Introduction of Ethenyl Group: The final step involves the introduction of the ethenyl group to the thiophene ring. This can be achieved through Heck coupling, which involves the reaction of a halogenated thiophene with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of dihydrothiophenes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogens (chlorine, bromine), Lewis acids (aluminum chloride), solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes, alkylated thiophenes.
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene] has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Material Science: It is used in the development of conductive polymers and materials with specific electronic properties.
Medicinal Chemistry: Thiophene derivatives are explored for their potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Sensors: The compound’s sensitivity to various chemical environments makes it useful in the development of chemical sensors and biosensors.
Wirkmechanismus
The mechanism of action of 2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene] is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and van der Waals forces. In organic electronics, the compound facilitates charge transport through its conjugated system. In medicinal chemistry, its interactions with biological targets can modulate enzyme activity, receptor binding, and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethenyl-5-thiophen-2-ylthiophene: A simpler analog with fewer thiophene rings.
2,5-Bis(5-thiophen-2-yl)thiophene: Contains two thiophene rings connected through a central thiophene.
5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile: Similar structure with a nitrile group.
Uniqueness
2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene] stands out due to its extended conjugated system, which enhances its electronic properties. This makes it particularly valuable in applications requiring high conductivity and stability, such as advanced organic electronic devices and materials.
Eigenschaften
CAS-Nummer |
923293-76-9 |
|---|---|
Molekularformel |
C22H14S5 |
Molekulargewicht |
438.7 g/mol |
IUPAC-Name |
2-ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C22H14S5/c1-2-14-5-6-17(24-14)18-9-10-21(26-18)22-12-11-20(27-22)19-8-7-16(25-19)15-4-3-13-23-15/h2-13H,1H2 |
InChI-Schlüssel |
RUFBCULGCBHLCN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180060.png)
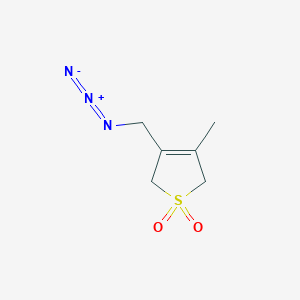
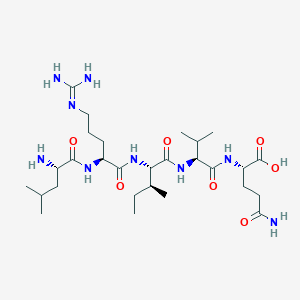
![2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14180084.png)
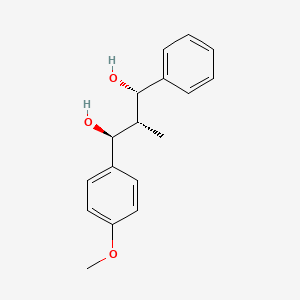
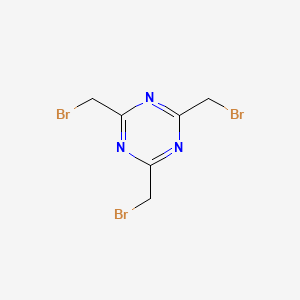
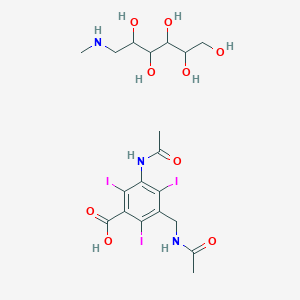
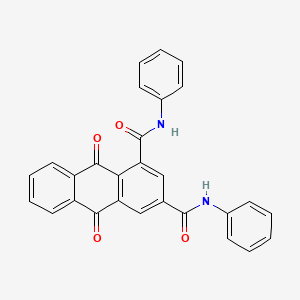
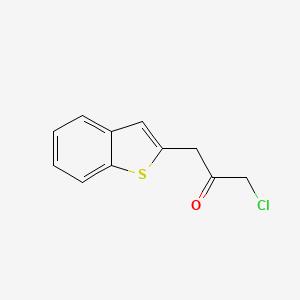
![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine](/img/structure/B14180122.png)
![N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide](/img/structure/B14180129.png)
![3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL](/img/structure/B14180130.png)
